3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione
Description
Properties
IUPAC Name |
2,3,4,6,7,8-hexahydropyrazino[1,2-d][1,4]diazepine-1,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-5-6-8(13)10-2-4-11(6)3-1-9-7/h5H,1-4H2,(H,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLWFXMJFJMBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC(=O)C2=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563281 | |
| Record name | 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130947-34-1 | |
| Record name | 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Pyrazinedicarboxylic Anhydrides with Diamines
A foundational method involves the cyclocondensation of pyrazinedicarboxylic anhydrides with diamines or hydrazine derivatives. In a study by Tsuda et al., 2,3-disubstituted pyrazinedicarboxylic anhydrides were reacted with hydrazine, methylhydrazine, and phenylhydrazine to yield pyrazino[2,3-d]pyridazine derivatives . For instance, refluxing 2,3-dimethylpyrazinedicarboxylic anhydride with hydrazine in water-pyridine generated 5,6,7,8-tetrahydropyrazino[2,3-d]pyridazine-5,8-dione (4-d) in 70% yield . Adapting this approach, substituting the anhydride with a 1,2-diazepine-functionalized precursor could enable the formation of the target compound.
Reaction Conditions :
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Solvent : Water-pyridine mixture (1:1 v/v)
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Temperature : Reflux (100–120°C)
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Time : 1–3 hours
Key Observations :
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The reaction proceeds via nucleophilic attack of hydrazine on the anhydride carbonyl groups, followed by dehydration and cyclization.
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Steric hindrance from substituents on the anhydride influences reaction kinetics and product purity .
Hydrazine-Mediated Ring Expansion
A third method employs hydrazine derivatives to construct the pyrazine ring, followed by diazepine ring formation. In PMC-6236406, 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole reacted with diarylidenketones to form dihydropyrazolo-diazepines . For the target compound, substituting the pyrazole with a pyrazine-diamine and using a ketone-derived electrophile could yield the desired structure.
General Protocol :
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Reactants : Pyrazine-diamine + α,β-unsaturated ketone
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Conditions : Reflux in aprotic solvent (e.g., toluene)
Analytical Validation of Synthetic Products
Spectroscopic Characterization :
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IR Spectroscopy : Strong absorption bands at ~1630 cm⁻¹ confirm carbonyl groups (C=O) .
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NMR Spectroscopy :
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Mass Spectrometry : Molecular ion peaks (e.g., m/z 192 for tetrahydropyrazino derivatives) validate molecular weight .
X-ray Crystallography :
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Single-crystal analysis confirms the bicyclic structure and stereochemistry, as demonstrated for related diazepines .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione typically involves multi-step organic reactions. One notable method includes the use of acetic anhydride in the Castagnoli-Cushman reaction to form privileged structures that can be further modified for enhanced biological activity . The compound features a unique bicyclic structure that contributes to its interaction with biological targets.
Anticancer Potential
Recent studies have highlighted the compound's role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they alter gene expression and promote apoptosis in cancer cells. In a comparative study involving various analogues of Vorinostat (a known HDAC inhibitor), derivatives of this compound demonstrated superior HDAC inhibition and cytotoxic effects against specific leukemic and lymphoma cell lines .
Key Findings:
- IC50 Values : Certain derivatives exhibited IC50 values lower than Vorinostat (0.183 µM for one derivative compared to Vorinostat's 0.630 µM), indicating higher potency .
- Selectivity : The compounds showed selective activity against cancer cell lines such as MV4-11 and Daudi while maintaining lower toxicity towards normal cells .
Study 1: HDAC Inhibition in Leukemia
In a study focusing on leukemia treatment using synthesized analogues of the compound:
- Objective : To assess the cytotoxicity and HDAC inhibition.
- Methodology : Compounds were tested on MV4-11 (acute myeloid leukemia) and Daudi (Burkitt lymphoma) cell lines.
- Results : Several analogues showed significantly lower IC50 values compared to Vorinostat. For instance:
| Compound | IC50 (MV4-11) | IC50 (Daudi) |
|---|---|---|
| 7k | 0.183 µM | 0.460 µM |
| 7p | 0.200 µM | 0.318 µM |
| Vorinostat | 0.636 µM | 0.493 µM |
This data indicates that specific modifications to the core structure can enhance anticancer efficacy .
Study 2: Broad-Spectrum Antitumor Activity
Another investigation examined the broader antitumor activity of derivatives derived from this compound against various cancer types:
Mechanism of Action
The mechanism of action of 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase I and II, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of tumor cell growth and proliferation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Notes:
- Target Compound: The partial saturation of the pyrazino-diazepine core may balance rigidity and flexibility, influencing binding to biological targets. Its dione groups could participate in hydrogen bonding, a feature common in enzyme inhibitors .
- Pyrrolo[1,2-a]pyrazine-1,4-dione : The fully unsaturated pyrrolo-pyrazine system is associated with antibiotic properties, likely due to interference with bacterial cell wall synthesis .
- Imidazo[1,2-d][1,4]diazepine Derivatives : Substitution with an ethyl ester group enables CNS activity via GABA-A receptor modulation, a mechanism shared with anxiolytic drugs like benzodiazepines .
Biological Activity
3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on histone deacetylase (HDAC) inhibition and cytotoxicity against various cancer cell lines.
Structure and Synthesis
The compound belongs to a class of pyrazino derivatives characterized by a unique bicyclic structure. Its synthesis typically involves multi-step organic reactions, often utilizing methods such as the Castagnoli–Cushman reaction or other cyclization techniques.
Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are crucial in regulating gene expression and are implicated in cancer progression. Recent studies have shown that this compound exhibits significant HDAC inhibitory activity.
- Inhibition Data : In a comparative study with Vorinostat (an established HDAC inhibitor), the IC50 values for the compound were found to be lower than those for Vorinostat in several analogues. For instance:
- Compound 7p: IC50 = 0.309 µM
- Vorinostat: IC50 = 0.630 µM
This indicates that certain derivatives of this compound may offer enhanced efficacy compared to traditional HDAC inhibitors .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against various cancer cell lines. The results demonstrate promising selective cytotoxic effects.
- Case Study Results :
These findings suggest that structural modifications can significantly enhance the biological activity of this compound.
The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. This is associated with increased production of reactive oxygen species (ROS), leading to cell cycle arrest at the G1/S checkpoint.
Comparative Analysis of Biological Activity
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MV-4-11 | 8.7 | Apoptosis via ROS |
| Vorinostat | MV-4-11 | 0.630 | HDAC inhibition |
| Compound 8m | LoVo | 11.0 | Apoptosis via ROS |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4,7,8-tetrahydropyrazino[1,2-d][1,4]diazepine-1,9-dione, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) under catalyst-free, green conditions (e.g., ethanol solvent) using 1,3-dicarbonyl compounds, aldehydes, hydrazine, and ammonium acetate. Yield optimization depends on reaction time, temperature, and stoichiometric ratios of reactants. For example, reports a one-pot tandem MCR achieving good yields (60–85%) by avoiding harsh catalysts and enabling easy purification . Advanced variations may employ Grignard reagents (as in ) for functionalization, requiring precise control of reaction quenching and column chromatography for purity .
Q. How is structural characterization of this heterocycle performed, and what analytical techniques are critical for confirming its regiochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming backbone connectivity and substituent positions. Mass spectrometry (MS), particularly high-resolution ESI-MS, validates molecular weight. For example, highlights the use of electron ionization MS and gas chromatography (GC) data for structural validation . X-ray crystallography may resolve ambiguities in regiochemistry, especially for derivatives with chiral centers or fused rings.
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer : The compound’s solubility varies with substituents; polar groups (e.g., hydroxyl, amino) enhance water solubility, while hydrophobic groups (e.g., aryl/alkyl chains) favor organic solvents like DMSO or ethanol (see for solubility profiles of analogous structures) . Stability studies should assess susceptibility to hydrolysis or oxidation under ambient conditions. Storage in inert atmospheres (e.g., argon) at −20°C is recommended for long-term preservation.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives targeting adenosine receptors?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to optimize ligand-receptor interactions. For instance, notes that xanthine-derived analogs with tetrahydropyrazino cores show micromolar affinity for A₁ adenosine receptors . Molecular docking into receptor active sites (e.g., PDB: 3UZC) identifies key binding motifs, such as hydrogen bonding with Thr257 or π-π stacking with Phe167. Experimental validation via radioligand displacement assays confirms predicted affinities.
Q. What strategies resolve contradictory data in regioselective functionalization or biological activity across studies?
- Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst choice) or impurities. Reproducibility requires rigorous control of synthetic parameters (e.g., anhydrous THF for Grignard reactions, as in ) . For biological assays, standardized protocols (e.g., NIH/3T3 cell viability assays) and orthogonal techniques (e.g., SPR vs. fluorescence polarization) mitigate variability. Meta-analysis of structure-activity relationship (SAR) data, as in , clarifies trends in substituent effects .
Q. How are inclusion complexes (e.g., with cyclodextrins) utilized to enhance bioavailability or modulate reactivity?
- Methodological Answer : β-Cyclodextrin (β-CD) encapsulation improves aqueous solubility and stability via host-guest interactions. describes experimental protocols for complex formation, including phase-solubility studies and Job’s plot analysis to determine stoichiometry . Thermodynamic parameters (ΔG, ΔH) derived from isothermal titration calorimetry (ITC) guide optimization. Applications in drug delivery require in vitro release assays (e.g., dialysis membrane method) to assess controlled release kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
